molecular formula C19H20ClNO3S B10961833 Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate

Propyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10961833
M. Wt: 377.9 g/mol
InChI Key: JWPNMXODGKEVEI-UHFFFAOYSA-N
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Description

PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenyl group, and a cyclobutylcarbonyl amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorophenyl group, and the attachment of the cyclobutylcarbonyl amine moiety. Common reagents used in these reactions include chlorinating agents, amines, and thiophene precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control of reaction conditions and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-(4-CHLOROPHENYL)-2-[(CYCLOBUTYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring, a chlorophenyl group, and a cyclobutylcarbonyl amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

propyl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H20ClNO3S/c1-2-10-24-19(23)16-15(12-6-8-14(20)9-7-12)11-25-18(16)21-17(22)13-4-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,21,22)

InChI Key

JWPNMXODGKEVEI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3

Origin of Product

United States

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